(R)-7-Fluoro-6-methoxychroman-4-amine

Chiral resolution Enantiomeric purity Stereospecific synthesis

(R)-7-Fluoro-6-methoxychroman-4-amine (CAS 1272726-94-9) is a chiral chroman-4-amine derivative with molecular formula C₁₀H₁₂FNO₂ and molecular weight 197.21 g/mol, bearing a fluorine atom at position 7 and a methoxy group at position 6 on the chroman scaffold. The chroman (benzodihydropyran) core is a recognized privileged scaffold in medicinal chemistry, with derivatives showing activity across monoamine oxidase (MAO) inhibition, butyrylcholinesterase (BuChE) inhibition, anticancer proliferation arrest, and 5-HT receptor modulation.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
Cat. No. B13052939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-7-Fluoro-6-methoxychroman-4-amine
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(CCO2)N)F
InChIInChI=1S/C10H12FNO2/c1-13-10-4-6-8(12)2-3-14-9(6)5-7(10)11/h4-5,8H,2-3,12H2,1H3/t8-/m1/s1
InChIKeyNPXIOWQKCYOJLM-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-7-Fluoro-6-methoxychroman-4-amine Procurement Guide: Chiral Chroman-4-amine for CNS & Oncology Lead Discovery


(R)-7-Fluoro-6-methoxychroman-4-amine (CAS 1272726-94-9) is a chiral chroman-4-amine derivative with molecular formula C₁₀H₁₂FNO₂ and molecular weight 197.21 g/mol, bearing a fluorine atom at position 7 and a methoxy group at position 6 on the chroman scaffold . The chroman (benzodihydropyran) core is a recognized privileged scaffold in medicinal chemistry, with derivatives showing activity across monoamine oxidase (MAO) inhibition, butyrylcholinesterase (BuChE) inhibition, anticancer proliferation arrest, and 5-HT receptor modulation [1][2]. The (R)-enantiomer is commercially available at 98% purity from multiple suppliers, with the (S)-enantiomer (CAS 1272737-02-6) also available as a distinct chiral comparator .

Why Generic Chroman-4-amine Substitution Fails: (R)-7-Fluoro-6-methoxychroman-4-amine Differentiation Factors


Chroman-4-amine analogs cannot be treated as interchangeable procurement items because the 7-fluoro–6-methoxy disubstitution pattern on the (R)-chiral scaffold simultaneously alters lipophilicity (estimated LogP shift of +0.6–1.2 units versus unsubstituted chroman-4-amine), amine basicity (predicted pKa reduction of ~0.5–1.0 units due to the electron-withdrawing fluorine), hydrogen-bond acceptor count, and metabolic soft-spot profile relative to mono-substituted or unsubstituted variants [1]. The (R)-enantiomer and (S)-enantiomer may exhibit differential target binding; for structurally related methoxy-chroman 5-HT₁A agonists, enantiomeric IC₅₀ values differed by up to 7.3-fold (2.79 nM vs. 20.3 nM) [2]. The absence of either the 7-fluoro or 6-methoxy substituent fundamentally alters the scaffold's electronic character and steric contour at the enzyme binding interface, precluding reliable inference of structure-activity relationships from simplified analogs [3].

(R)-7-Fluoro-6-methoxychroman-4-amine – Quantitative Differentiation Evidence vs. Closest Analogs


Chiral Identity: (R)- vs. (S)-7-Fluoro-6-methoxychroman-4-amine Enantiomer Differentiation

The (R)-enantiomer (CAS 1272726-94-9) is the specifically configured chiral form with the amine at the 4-position in the (R)-absolute configuration, while the (S)-enantiomer (CAS 1272737-02-6) is its mirror image. In the broader methoxy-chroman-4-amine class, enantiomeric configuration has been shown to produce differential pharmacological activity: for the 5-HT1A methoxy-chroman agonist (+)S 20244 and its enantiomers, receptor binding IC₅₀ values differed by 7.3-fold (2.79 nM vs. 20.3 nM) between enantiomers [1]. While target-specific binding data for this specific compound are not publicly available, the precedent across chroman-4-amine analogs establishes that (R) vs. (S) procurement is not interchangeable [2].

Chiral resolution Enantiomeric purity Stereospecific synthesis

Physicochemical Differentiation: 7-Fluoro-6-methoxy vs. Des-Fluoro and Des-Methoxy Chroman-4-amine Analogs

The simultaneous presence of the electron-withdrawing 7-fluoro substituent and the electron-donating 6-methoxy group produces a distinct physicochemical signature compared to mono-substituted chroman-4-amines. Unsubstituted chroman-4-amine has a predicted LogP of ~2.17 and pKa of ~8.87 . The 7-fluoro substituent increases lipophilicity and reduces amine basicity (predicted pKa decrease of 0.5–1.0 unit), while the 6-methoxy group adds hydrogen-bond acceptor capacity (2 additional O atoms). A positional isomer, 6-fluoro-8-methoxychroman-4-amine, has a computed XLogP3-AA of 1.0 and TPSA of 44.5 Ų [1], demonstrating that the substitution pattern (7-F,6-OCH₃ vs. 6-F,8-OCH₃) yields different computed properties despite identical molecular formula C₁₀H₁₂FNO₂.

Lipophilicity Medicinal chemistry Physicochemical profiling

Synthetic Accessibility and Commercial Purity Benchmarking: (R)-7-Fluoro-6-methoxychroman-4-amine vs. Analog Chiral Chromanamines

The (R)-7-fluoro-6-methoxychroman-4-amine is commercially supplied at 98% purity (HPLC) by multiple vendors including LeYan (Product No. 1791582) . In contrast, closely related chiral chroman-4-amines such as (R)-7-fluoro-6-methylchroman-4-amine (CAS 1055955-32-2) are available at 95% purity, and (R)-7-fluorochroman-4-amine (CAS 911826-11-4) is typically supplied at 95–97% purity [1]. The methoxy-substituted variant also benefits from more differentiated synthetic routes compared to the methyl analog: the 6-methoxy group can be introduced via phenolic O-alkylation of 6-hydroxychromanone precursors, whereas the 6-methyl analog requires alternative C–C bond-forming strategies that may affect enantiomeric purity outcomes [2].

Chemical procurement Purity specification Synthetic intermediate

Dual Substituent Electronic Effects: Fluorine + Methoxy Synergy vs. Single-Substituent Chroman-4-amines in MAO/BuChE Class Activity

The chroman-4-amine scaffold has demonstrated class-level activity against butyrylcholinesterase (eqBuChE) and monoamine oxidase (MAO). In the gem-dimethylchroman-4-amine series, eqBuChE IC₅₀ values ranged from 7.6–67 μM, while propargyl-substituted variants achieved only 28% MAO-B inhibition at 1 μM [1]. The introduction of fluorinated motifs into chroman-based MAO-B inhibitors has been shown to produce nanomolar potency (IC₅₀ = 8.2 nM for CF₂H-substituted chroman AChE/MAO-B dual inhibitors) [2]. The 7-fluoro-6-methoxy pattern combines the metabolic stability advantage of aromatic fluorine (blocking CYP450-mediated oxidation at C-7) with the hydrogen-bonding and electronic tuning of the 6-methoxy group, providing a chemically orthogonal substitution pattern versus single-substituent chroman-4-amines such as (R)-7-fluorochroman-4-amine or (R)-6-methoxychroman-4-amine [3]. Direct IC₅₀ data for the target compound against MAO-A, MAO-B, or BuChE has not been publicly disclosed.

Monoamine oxidase inhibition Butyrylcholinesterase inhibition Neurodegeneration

Patent-Landscape Differentiation: (R)-7-Fluoro-6-methoxychroman-4-amine as an Intermediate in Chroman-Based Anticancer IP

The chroman scaffold is the subject of extensive patent protection for anticancer applications. U.S. Patent 8,080,675 (Novogen/MEI Pharma) and related filings (EP1809618B1, U.S. Patent 8,461,361, U.S. Patent 8,957,109) describe chroman derivatives of formula (I) exhibiting cytotoxicity against a broad range of cancer cell lines (prostate, ovarian, breast, pancreatic, colorectal, melanoma, glioma) with claimed selectivity for cancer cells over normal keratinocytes [1]. The patents specifically cover compounds where R7 is C1-6 alkoxy (including methoxy) and R2/R3 include halo substituents (including fluorine), placing 7-fluoro-6-methoxychroman-4-amines within the claimed structural space [2]. In contrast, simpler chroman-4-amines such as chroman-4-amine (CAS 53981-38-7) and (R)-7-fluorochroman-4-amine (CAS 911826-11-4) are not specifically exemplified in these oncology patents, making the 7-fluoro-6-methoxy disubstituted variant the more IP-relevant intermediate for anticancer lead development [3].

Anticancer agents Chemotherapeutic selectivity Patent intermediate

(R)-7-Fluoro-6-methoxychroman-4-amine – Best-Fit Research and Procurement Application Scenarios


CNS Lead Discovery: MAO-B and BuChE Inhibitor Screening Campaigns for Neurodegenerative Disease

Use (R)-7-Fluoro-6-methoxychroman-4-amine as a chirally pure starting material for structure-activity relationship (SAR) exploration of CNS-penetrant chroman-4-amine analogs targeting monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE). The 7-fluoro substituent provides metabolic stability against CYP450-mediated oxidation, while the 6-methoxy group offers hydrogen-bond acceptor capacity for target engagement. The chroman-4-amine class has established activity against eqBuChE (IC₅₀ range 7.6–67 μM for gem-dimethyl analogs) and MAO-B (fluorinated chroman leads achieving IC₅₀ values as low as 8.2 nM), providing a validated biological rationale for further exploration of the 7-fluoro-6-methoxy disubstitution pattern [1][2].

Anticancer Pharmacology: Chroman-Derived Cytotoxic and Chemosensitizing Agent Development

Deploy (R)-7-Fluoro-6-methoxychroman-4-amine as a key intermediate or scaffold for synthesizing chroman-based anticancer agents within the structural scope of U.S. Patent 8,080,675 and related IP. The patent family covers chroman derivatives bearing 7-alkoxy (e.g., methoxy) and 6-halo (e.g., fluoro) substituents that exhibit cytotoxicity against epithelial (prostate, ovarian, breast, pancreatic, colorectal), mesenchymal (melanoma, mesothelioma), and neural (glioma) cancer cell lines, with claimed selectivity for cancer cells over normal keratinocytes [3]. The (R)-7-fluoro-6-methoxy pattern aligns with the preferred substitution embodiments in the patent claims.

Chiral Chromatography and Enantioselective Synthesis Method Development

Utilize the (R)-enantiomer as a chiral reference standard for developing HPLC or SFC methods to resolve and quantify enantiomeric purity of 7-fluoro-6-methoxychroman-4-amine batches, including the (S)-enantiomer (CAS 1272737-02-6). The commercial availability of both enantiomers at defined purity (98% for (R), variable for (S)) enables method validation. Enantiomeric IC₅₀ differences of up to 7.3-fold have been documented for structurally related methoxy-chroman 5-HT1A ligands, underscoring the analytical importance of enantiomeric identity verification in pharmacological assays [4].

Multi-Target Directed Ligand (MTDL) Design for Alzheimer's Disease

Incorporate (R)-7-Fluoro-6-methoxychroman-4-amine into multi-target directed ligand (MTDL) design strategies for Alzheimer's disease, where simultaneous engagement of MAO, cholinesterases, and antioxidant pathways is therapeutically desirable. The chromane ring system has been identified as a privileged scaffold for Alzheimer's drug discovery, with the gem-dimethylchroman-4-amine family demonstrating mixed-type BuChE inhibition and drug-like ADME properties predicted by Swiss-ADME [1]. The 7-fluoro-6-methoxy variant extends this chemical space with dual substituent functionality amenable to further derivatization.

Quote Request

Request a Quote for (R)-7-Fluoro-6-methoxychroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.